Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hcl
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Overview
Description
Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is an organic compound with the molecular formula C11H19ClN2O2. This compound is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a diamine and a cyclic ketone.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using an allyl halide in the presence of a base.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Addition: Addition reactions can occur at the allyl group, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are used.
Addition: Catalysts like palladium on carbon (Pd/C) and reagents like hydrogen gas (H2) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: Similar spirocyclic structure but with a tert-butyl group instead of an allyl group.
2,7-Diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride: Similar core structure but different functional groups.
Uniqueness
Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is unique due to its allyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications .
Properties
IUPAC Name |
prop-2-enyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-2-7-15-10(14)13-5-3-11(4-6-13)8-12-9-11;/h2,12H,1,3-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUPWOQSZRKVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC2(CC1)CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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